

Application Note: High-Fidelity Synthesis and Purification of 2-Nitroanisole

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Compound of Interest

Compound Name: 2-Nitroanisole

CAS No.: 91-23-6

Cat. No.: B033030

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Executive Summary

The nitration of anisole (methoxybenzene) is a classical Electrophilic Aromatic Substitution (EAS) often plagued by regioselectivity challenges.^[1] Standard mixed-acid protocols (

) typically favor the para-isomer (4-nitroanisole) due to steric hindrance at the ortho position, yielding a thermodynamic ratio of approximately 30:70 (ortho:para).

This application note details an optimized Acetyl Nitrate protocol designed to shift regioselectivity in favor of the target **2-nitroanisole** (ortho-isomer). By utilizing in situ generated acetyl nitrate in acetic anhydride, we leverage the "early" transition state character of the reaction to enhance ortho substitution. The guide includes a critical downstream purification workflow exploiting the melting point differential between isomers (

) to isolate high-purity **2-nitroanisole**.

Reaction Mechanism & Kinetics

The regioselectivity of this reaction is governed by the nature of the nitrating species. While the nitronium ion (

) is the active electrophile in both methods, the solvent cage and counter-ions in the acetic anhydride system modify the transition state energy.

- Standard Conditions (

): Late transition state; sterics dominate

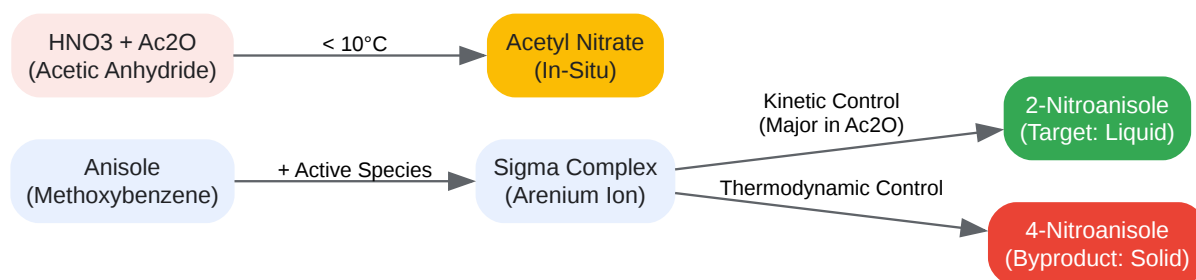
Para major.

- Acetyl Nitrate Conditions (

): The active species is acetyl nitrate (

). The reaction proceeds via an "earlier" transition state where the electron density of the ortho position (enhanced by the inductive effect of the methoxy group) dictates attack before steric repulsion takes over.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Mechanistic pathway highlighting the divergence between ortho and para isomers based on the nitrating species.

Critical Process Parameters (CPPs)

Parameter	Specification	Causality / Impact
Temperature	-5°C to 5°C	Critical Safety: Acetyl nitrate is thermally unstable. >10°C risks runaway exotherm and detonation. Low temp also minimizes dinitration.
Addition Rate	1 mL/min	Controls heat generation. Accumulation of unreacted reagent can lead to delayed induction and sudden thermal spike.
Stoichiometry	1.1 eq	Slight excess ensures conversion; large excess promotes formation of 2,4-dinitroanisole.
Quench	Ice/Water	Hydrolyzes excess acetic anhydride to acetic acid and stops the reaction immediately.

Experimental Protocol

Safety Warning: Acetyl nitrate is potentially explosive. Never isolate it. Always generate it in situ at low temperatures. Perform all operations behind a blast shield in a functioning fume hood.

4.1 Reagents & Equipment

- Reagents: Anisole (99%), Nitric Acid (fuming, >90% preferred, or 70% with adjusted stoichiometry), Acetic Anhydride, Sodium Bicarbonate.
- Equipment: 3-neck round bottom flask (RBF), addition funnel with pressure equalizer, internal thermometer, ice-salt bath, magnetic stirrer.

4.2 Synthesis Procedure

- Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, thermometer, and addition funnel. Nitrogen flush is optional but recommended.

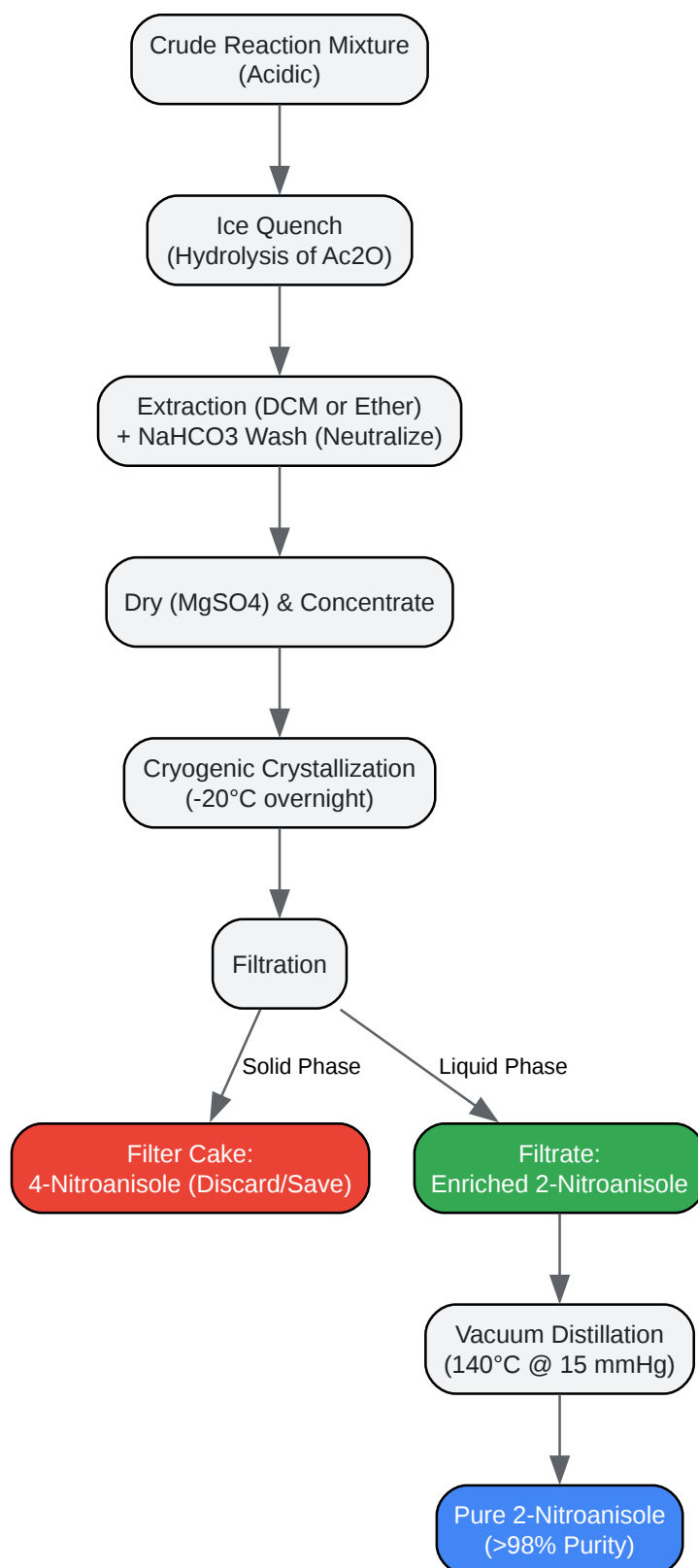
- Solvent Charge: Add Acetic Anhydride (40 mL) to the flask. Cool to 0°C using an ice-salt bath.
- Active Species Generation: Slowly add Nitric Acid (10 mL, ~0.24 mol) to the acetic anhydride dropwise.
 - Checkpoint: Maintain internal temperature < 5°C. This generates acetyl nitrate in situ.
- Substrate Addition: In a separate beaker, mix Anisole (10.8 g, 0.1 mol) with Acetic Anhydride (10 mL). Transfer this mixture to the addition funnel.
- Reaction: Add the Anisole solution dropwise to the nitrating mixture over 30–45 minutes.
 - Control: Do not allow temperature to exceed 10°C. The reaction is highly exothermic.
- Digestion: Once addition is complete, allow the mixture to stir at 10°C for 2 hours. Monitor conversion via TLC (Solvent: 80:20 Hexane:Ethyl Acetate).
- Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the acetic anhydride and precipitates the crude organic phase.

Purification & Characterization

The crude product is a mixture of **2-nitroanisole** (target), 4-nitroanisole (major byproduct), and traces of 2,4-dinitroanisole. We exploit the physical state difference for separation.

- **2-Nitroanisole**: MP ~10°C (Liquid at RT).
- 4-Nitroanisole: MP ~54°C (Solid at RT).

5.1 Workup Workflow (DOT Visualization)



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Figure 2: Downstream processing workflow to separate the liquid ortho-isomer from the solid para-isomer.

5.2 Detailed Purification Steps

- Extraction: Extract the quenched aqueous mixture with Dichloromethane (mL).
- Neutralization: Wash the combined organic layers with saturated Sodium Bicarbonate () until effervescence ceases, then wash with brine.
- Fractional Crystallization (The Key Step):
 - Dry the organic layer over and evaporate the solvent to obtain a yellow oil/solid mix.
 - Dissolve the crude oil in a minimum amount of hot ethanol or methanol.
 - Cool slowly to room temperature, then place in a freezer at -20°C overnight.
 - 4-Nitroanisole will crystallize out as long needles.
- Filtration: Rapidly filter the cold mixture. The solid cake is the para-isomer. The filtrate contains the **2-nitroanisole**.
- Distillation: Concentrate the filtrate. Perform vacuum distillation on the resulting oil.
 - Collect fraction boiling at ~140–150°C at 15 mmHg.
 - Note: **2-nitroanisole** has a slightly higher boiling point than the para isomer at atmospheric pressure, but the removal of the bulk solid para isomer via crystallization is far more efficient than distillation alone.

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Sources

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